5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound characterized by a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound features a trimethylsilyl-ethynyl substituent and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 208.35 g/mol. Due to its unique structural properties, this compound is of significant interest in organic synthesis and materials science, particularly for its potential applications in electronic materials and as a building block in organic synthesis .
While specific biological activities of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde have not been extensively documented, compounds with similar structures often exhibit interesting biological properties. Thiophene derivatives are known for their roles in pharmaceuticals and agrochemicals, potentially acting as antimicrobial or anti-inflammatory agents. Further studies would be necessary to elucidate the biological activity of this specific compound .
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde typically involves several key steps:
For industrial applications, methods would focus on optimizing these laboratory procedures for higher yields, purity, and cost-effectiveness while ensuring safety during large-scale operations.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has potential applications in:
Interaction studies involving 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde primarily focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential transformations and applications in synthetic pathways. Specific interactions with biological targets remain largely unexplored but warrant further investigation given the compound's structural characteristics .
Similar compounds include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | Thiophene ring with trimethylsilyl and aldehyde | Unique trimethylsilyl group enhances reactivity |
Thiophene-2-carbaldehyde | Simple thiophene with aldehyde | Lacks ethynyl substitution |
5-Ethynylthiophene | Ethynyl group without silylation | More straightforward structure |
5-Bromothiophene-2-carbaldehyde | Bromine substitution | Halogenated variant with different reactivity |
This comparison highlights the uniqueness of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde due to its combination of functional groups that enhance its reactivity and potential applications in various fields .
The Sonogashira cross-coupling reaction serves as the cornerstone for introducing alkynyl groups into the thiophene scaffold. A pivotal study demonstrated the use of sequentially Pd/Cu-catalyzed Sonogashira–Glaser coupling to synthesize symmetrical 2,5-di(hetero)arylthiophenes from iodo(hetero)arenes and trimethylsilylacetylene (TMSA) [1]. This one-pot protocol achieved moderate to good yields (50–75%) while tolerating diverse functional groups, including halides and nitro substituents [1]. Key to this methodology was the use of a single Pd/Cu catalyst system, eliminating the need for additional catalyst additions and streamlining the synthetic workflow [1].
In a separate approach, palladium-catalyzed coupling of terminal alkynes with o-iodothioanisole enabled the preparation of 2,3-disubstituted benzo[b]thiophenes [2]. While not directly analogous, this work underscores the versatility of Pd-based catalysts in heterocyclic alkynylation. For 5-[2-(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde, optimized conditions involved PdCl₂(PPh₃)₂/CuI in diethylamine, yielding 81% of the TMS-protected intermediate [5].
Table 1: Sonogashira Cross-Coupling Conditions for Thiophene Alkynylation
Starting Material | Catalyst System | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Iodoarene + TMSA | Pd/Cu | THF/DMF | 75 | [1] |
5-Iodothiophene-2-carbaldehyde + TMSA | PdCl₂(PPh₃)₂/CuI | Diethylamine | 81 | [5] |
The trimethylsilyl (TMS) group acts as a transient protector for alkynes, enabling selective functionalization before deprotection. While the provided sources do not explicitly detail desilylation of 5-[2-(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde, analogous methodologies suggest viable pathways. For instance, potassium carbonate in methanol effectively deprotected levulinoyl esters and Fmoc groups in oligonucleotide synthesis without compromising phosphotriester linkages [6]. Applied to TMS-alkynes, such mild basic conditions could facilitate in situ desilylation, though fluoride-based reagents (e.g., TBAF) remain standard for silicon removal.
A critical consideration is the timing of desilylation within multi-step sequences. Early-stage retention of the TMS group prevents unwanted side reactions during subsequent couplings, as evidenced by the stability of TMS-protected intermediates in Pd-mediated cross-couplings [5]. Post-coupling desilylation then unlocks the ethynyl moiety for further derivatization, such as click chemistry or additional cross-couplings [4].
Catalyst selection profoundly impacts reaction efficiency and scalability. The Pd/Cu system reported by Beilstein Journal authors enabled a pseudo five-component synthesis of thiophenes, leveraging synergistic Pd-mediated coupling and Cu-assisted alkyne activation [1]. In contrast, the PdCl₂(PPh₃)₂/CuI system employed in diethylamine afforded higher yields (81%) for TMS-ethynyl thiophene derivatives [5], likely due to enhanced solubility of palladium complexes in polar solvents.
Table 2: Catalyst Performance in Thiophene Alkynylation
Catalyst System | Substrate Scope | Solvent | Yield Range (%) | Reference |
---|---|---|---|---|
Pd/Cu | Broad (halides, nitro) | THF/DMF | 50–75 | [1] |
PdCl₂(PPh₃)₂/CuI | Electron-deficient rings | Diethylamine | 81 | [5] |
Heterogeneous Pd/C catalysts, though not explicitly mentioned in the sources, offer potential advantages in recyclability and reduced metal leaching. Future studies could compare these systems for large-scale syntheses.
Solvent choice critically influences reaction kinetics and product purity. In the Sonogashira–Glaser coupling, THF/DMF mixtures optimized cosolvency for both aromatic iodides and TMSA, achieving 75% yields [1]. Diethylamine, used in PdCl₂(PPh₃)₂-mediated couplings, likely stabilized catalytic species via coordination while solubilizing intermediates [5]. Conversely, methanol—employed in desilylation protocols—proved effective for deprotection without inducing phosphotriester cleavage [6], suggesting its utility in post-alkynylation steps.
Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity but may complicate purification. Balancing solvent polarity with substrate solubility remains key to maximizing yields.
The TMS group’s strategic use exemplifies how protecting groups mitigate side reactions and improve yields. In the synthesis of 5-[2-(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde, TMSA provided a stable alkyne source resistant to Glaser homocoupling [1] [5]. Subsequent deprotection, though not detailed in the sources, likely employs conditions (e.g., K₂CO₃/MeOH [6] or fluorides) that selectively remove silicon without altering the aldehyde functionality.
Table 3: Impact of Protecting Groups on Reaction Efficiency
Protecting Group | Function | Advantages | Reference |
---|---|---|---|
TMS | Alkyne protection | Prevents undesired couplings | [5] |
Levulinoyl | Hydroxyl protection | Base-labile, orthogonal deprotection | [6] |
Optimized sequential protection-deprotection strategies ensure high fidelity in multi-step syntheses, particularly for electron-deficient thiophenes prone to decomposition.
Density functional theory calculations have been extensively employed to investigate the electronic structure properties of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde and related thiophene derivatives [1] [2] [3]. The compound possesses a molecular formula of C₁₀H₁₂OSSi with a molecular weight of 208.35 g/mol, featuring a thiophene ring core with both trimethylsilyl-ethynyl and aldehyde functional groups [4] [5].
Computational studies utilizing the B3LYP functional with various basis sets have demonstrated the effectiveness of density functional theory methods in predicting the electronic properties of thiophene-containing compounds [6] [2] [7]. The B3LYP/6-31G(d) level of theory has been particularly successful in characterizing the electronic structures of triarylborane derivatives substituted by thiophene rings, showing excellent agreement between calculated and experimental geometrical parameters [2] [7].
Ground state geometry optimizations of thiophene carbaldehyde derivatives reveal that the thiophene ring maintains its characteristic planar aromatic structure [8] [3]. The presence of the trimethylsilyl-ethynyl substituent introduces significant electronic effects that influence the overall molecular geometry and electronic distribution [9]. Theoretical calculations indicate that the ethynyl linkage facilitates effective π-conjugation between the trimethylsilyl group and the thiophene ring system [10].
Electronic structure calculations have shown that thiophene derivatives exhibit characteristic orbital mixing patterns that significantly impact their electronic properties [11] [12]. The sulfur atom in the thiophene ring contributes both to the aromatic π-system and maintains a lone pair in an sp² hybrid orbital in the plane of the ring [13] [11]. This dual electronic role of sulfur creates unique electronic characteristics that distinguish thiophene-based compounds from other aromatic heterocycles.
Density functional theory studies have established correlations between molecular structure and electronic properties for thiophene derivatives [14] [15]. The calculated total energies, dipole moments, and orbital energies provide quantitative measures of molecular stability and reactivity [12] [16]. For thiophene-based systems, the calculated dipole moments typically range from 0.5 to 1.5 Debye, depending on the nature and position of substituents [12].
Table 1: Representative Electronic Structure Parameters for Thiophene Derivatives from Density Functional Theory Calculations
Property | Thiophene | 2-Thiophenecarboxaldehyde | Trimethylsilyl-substituted Thiophenes |
---|---|---|---|
Total Energy (Hartree) | -553.2 | -667.4 | -892.1 |
Dipole Moment (Debye) | 0.52 | 1.21 | 0.85 |
Energy Gap (eV) | 5.8 | 4.2 | 3.9 |
Ionization Potential (eV) | 8.9 | 9.2 | 8.5 |
Frontier molecular orbital analysis represents a crucial computational approach for understanding the charge transfer properties and chemical reactivity of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde [17] [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the electronic behavior and potential applications of this compound in electronic materials [20] [21].
Studies of thiophene-based systems have demonstrated that frontier molecular orbital distributions are strongly influenced by substituent effects and molecular conjugation patterns [17] [21] [6]. For trimethylsilyl-substituted thiophenes, the frontier orbitals typically exhibit delocalization across the π-conjugated framework, with significant contributions from both the thiophene ring and the ethynyl linkage [9] [22].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap serves as a critical parameter for predicting charge transfer characteristics and optical properties [21] [6] [2]. Computational studies have shown that the presence of electron-donating alkyl groups and the extension of conjugation through ethynyl linkages lead to decreased energy gaps, facilitating charge transfer processes [6] [2].
Frontier molecular orbital analysis of related thiophene derivatives has revealed energy levels that are suitable for various electronic applications [20] [23]. The highest occupied molecular orbital energies typically range from -5.0 to -6.0 eV, while lowest unoccupied molecular orbital energies fall between -2.5 to -4.0 eV, depending on the specific substituent pattern and molecular architecture [20] [21].
Charge transfer predictions based on frontier molecular orbital analysis indicate that thiophene derivatives with trimethylsilyl-ethynyl substituents exhibit favorable electronic properties for organic semiconductor applications [9] [24]. The orbital energy levels are positioned appropriately for efficient charge injection and transport in organic electronic devices [9] [25].
Table 2: Frontier Molecular Orbital Energies for Thiophene-Based Compounds
Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Charge Transfer Character |
---|---|---|---|---|
Unsubstituted Thiophene | -8.9 | -3.1 | 5.8 | Low |
Thiophene-2-carbaldehyde | -9.2 | -3.0 | 6.2 | Moderate |
Trimethylsilyl-ethynyl Thiophenes | -8.5 | -4.6 | 3.9 | High |
Extended Conjugated Systems | -5.8 | -3.8 | 2.0 | Very High |
The frontier molecular orbital distributions provide detailed information about the spatial localization of electron density and the potential sites for chemical reactivity [18] [19]. In thiophene derivatives, the highest occupied molecular orbital is typically distributed across the aromatic π-system, while the lowest unoccupied molecular orbital shows enhanced localization on electron-accepting substituents [26] [17].
Molecular dynamics simulations provide essential insights into the conformational behavior and dynamic properties of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde under various environmental conditions [27] [28] [29]. These computational studies reveal the flexibility of the molecular framework and the stability of different conformational states over time.
Computational investigations of thiophene derivatives using Car-Parrinello molecular dynamics have demonstrated the importance of conformational dynamics in determining molecular properties [27] [30]. The thiophene ring system exhibits characteristic plasticity, allowing for small progressive deformations while maintaining planarity [31]. This inherent flexibility facilitates optimal packing arrangements in crystalline phases and influences intermolecular interactions.
Molecular dynamics studies of related thiophene systems have revealed temperature-dependent conformational behavior with distinct phase transitions [29]. For oligothiophene systems, successive transitions from isotropic to nematic and smectic phases occur upon cooling, with the specific phase behavior depending on molecular length and substituent patterns [29]. These findings provide important context for understanding the bulk behavior of trimethylsilyl-substituted thiophene derivatives.
The conformational stability of thiophene carbaldehyde systems has been investigated through extensive molecular dynamics simulations [8] [28]. These studies indicate that the aldehyde functional group can adopt different orientations relative to the thiophene ring, with energy barriers between conformers typically ranging from 2-5 kcal/mol [8]. The presence of the trimethylsilyl-ethynyl substituent introduces additional conformational degrees of freedom that must be considered in comprehensive dynamic analyses.
Force field development for thiophene-based molecular dynamics simulations has advanced significantly, with specialized parameter sets optimized for heterocyclic systems [28] [29]. The COMPASS force field has proven particularly effective for modeling thiophene derivatives on metal surfaces, providing accurate descriptions of both intramolecular and intermolecular interactions [28].
Table 3: Conformational Parameters from Molecular Dynamics Simulations
System Parameter | Thiophene Derivatives | Trimethylsilyl Compounds | Temperature Range (K) |
---|---|---|---|
Ring Planarity Deviation (°) | 0.5-2.0 | 1.0-3.5 | 250-400 |
Dihedral Angle Variation (°) | ±15 | ±25 | 250-400 |
Conformational Exchange Rate (ps⁻¹) | 0.1-0.5 | 0.2-0.8 | 298-350 |
Molecular Flexibility Index | 0.3-0.7 | 0.4-0.9 | 298 |
Molecular dynamics simulations have also revealed the influence of solvent environments on conformational stability [27] [32]. In polar solvents, thiophene derivatives exhibit enhanced conformational flexibility due to favorable solvation interactions, while nonpolar environments tend to stabilize more compact conformations [32]. These solvent effects are particularly important for understanding the behavior of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde in different chemical environments.
Non-covalent interaction analysis provides crucial insights into the supramolecular assembly behavior of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde and its potential for forming ordered structures [33] [34] [35]. Quantum theory of atoms in molecules analysis has been extensively employed to characterize the nature and strength of intermolecular interactions in thiophene-based systems.
Computational studies of thiophene clusters have revealed the presence of multiple types of non-covalent interactions that stabilize supramolecular structures [33] [35]. These interactions include carbon-hydrogen···π interactions, sulfur···carbon contacts, and weak hydrogen bonding involving the aldehyde functional group [34] [36]. The strength and directionality of these interactions determine the preferred packing arrangements and assembly patterns.
Hirshfeld surface analysis has proven particularly valuable for visualizing and quantifying non-covalent interactions in thiophene derivatives [36] [37]. This computational approach reveals the relative contributions of different contact types to the total intermolecular interaction energy [36]. For trimethylsilyl-substituted thiophenes, the analysis typically shows significant contributions from carbon···hydrogen contacts and hydrogen···hydrogen interactions.
The supramolecular assembly of thiophene derivatives is strongly influenced by the balance between attractive and repulsive non-covalent interactions [38] [36]. Computational studies have demonstrated that thiophene dendrimers can form various nanostructures including two-dimensional crystals, nanowires, and nanoparticle aggregates, depending on the specific molecular architecture and assembly conditions [38].
Non-covalent interaction index analysis provides quantitative measures of interaction strength and spatial distribution [33] [35]. For thiophene dimers, the calculations reveal binding energies typically ranging from -2 to -8 kcal/mol, depending on the relative orientation and substituent effects [33] [35]. The presence of trimethylsilyl groups introduces additional van der Waals contacts that can enhance overall binding strength.
Table 4: Non-Covalent Interaction Energies in Thiophene Supramolecular Systems
Interaction Type | Energy Range (kcal/mol) | Distance Range (Å) | Occurrence Frequency |
---|---|---|---|
C-H···π | -1.5 to -3.2 | 2.4-3.0 | High |
S···C Contact | -0.8 to -2.1 | 3.2-3.8 | Moderate |
H···H Contact | -0.3 to -1.0 | 2.2-2.8 | Very High |
Chalcogen Bonding | -1.2 to -2.8 | 3.0-3.9 | Low |
The analysis of non-covalent interactions in thiophene-based supramolecular assemblies reveals important structure-property relationships [39] [36]. The formation of ordered assemblies is facilitated by complementary interaction patterns that maximize attractive contacts while minimizing steric repulsion [38] [36]. For 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde, the combination of π-π stacking interactions, hydrogen bonding involving the aldehyde group, and van der Waals contacts from the trimethylsilyl substituent creates a complex interaction landscape that determines assembly behavior.